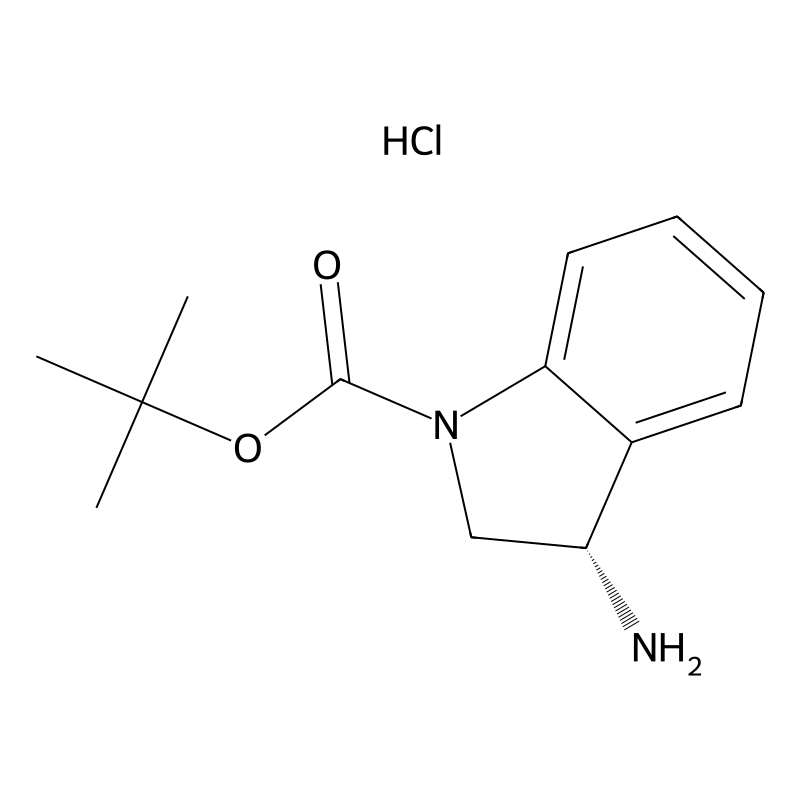

tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 276.76 g/mol. It is characterized by the presence of an indoline structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The tert-butyl group contributes to its hydrophobic properties, while the amino and carboxylate functional groups are key for its reactivity and biological activity. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Esterification: The carboxylate group can react with alcohols to form esters.

- Coupling Reactions: It can be utilized in coupling reactions to synthesize more complex molecules, particularly in the formation of aryl amines.

The synthesis of tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride typically involves several steps:

- Formation of Indoline Derivative: The synthesis may start with the preparation of an indoline scaffold through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: The tert-butyl and carboxylate groups are introduced through selective functionalization methods, such as alkylation or acylation.

- Hydrochloride Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.

- Chemical Research: For studies involving indoline derivatives, which are important in various organic synthesis pathways.

Several compounds share structural similarities with tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 6-amino-1H-indole-1-carboxylate | 219508-62-0 | 0.94 |

| tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | 279255-90-2 | 0.94 |

| tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 | 0.94 |

| tert-Butyl 5-cyano-1H-indole-1-carboxylate | 475102-10-4 | 0.89 |

| tert-Butyl (R)-3-aminopiperidine-1-carboxylate | 188111-79-7 | 0.84 |

Uniqueness

The uniqueness of tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride lies in its specific stereochemistry and functional group arrangement, which may confer distinct biological properties compared to other indoline derivatives. Its potential utility as an intermediate in drug synthesis further enhances its significance in pharmaceutical chemistry.